N-(Propargyloxycarbonyloxy)succinimide

Description

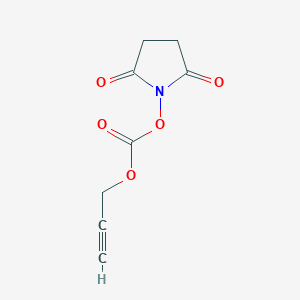

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) prop-2-ynyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h1H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKBWEDCWCHGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Propargyloxycarbonyloxy Succinimide

Established Synthetic Routes and Precursor Utilization

The synthesis of N-(Propargyloxycarbonyloxy)succinimide primarily revolves around the reaction of N-hydroxysuccinimide (NHS) with a reagent that can introduce the propargyloxycarbonyl moiety. These methods often leverage the reactivity of the hydroxyl group of NHS and the electrophilic nature of a carbonyl group attached to the propargyl moiety.

Reaction Pathways Involving Succinimide (B58015) Derivatives

A common precursor in the synthesis of N-(Propargyloxycarbonyloxy)succinimide is N-hydroxysuccinimide (NHS). The hydroxyl group of NHS can act as a nucleophile, attacking an electrophilic carbonyl carbon to form the desired carbonate linkage.

One established method for the preparation of N-succinimidyl carbonates involves a two-step process. google.comgoogle.com First, an alcohol is reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, to generate a chloroformate. google.comgoogle.com This chloroformate is then reacted with N-hydroxysuccinimide in the presence of a base to yield the final N-succinimidyl carbonate. google.comgoogle.com In the context of N-(Propargyloxycarbonyloxy)succinimide synthesis, this would involve the initial formation of propargyl chloroformate from propargyl alcohol and phosgene.

Alternatively, N,N'-Disuccinimidylcarbonate (DSC) serves as a safer and effective reagent for the one-step synthesis of various succinimidyl carbonates. researchgate.net DSC, which can be prepared from N-hydroxysuccinimide and triphosgene, reacts directly with alcohols in the presence of a base to furnish the corresponding N-succinimidyl carbonates with high yields. researchgate.net This approach avoids the direct handling of highly toxic phosgene gas.

| Precursor | Reagent | Product | Key Features |

| Propargyl Alcohol | Phosgene/Triphosgene, then N-Hydroxysuccinimide | N-(Propargyloxycarbonyloxy)succinimide | Two-step process, involves chloroformate intermediate. google.comgoogle.com |

| Propargyl Alcohol | N,N'-Disuccinimidylcarbonate (DSC) | N-(Propargyloxycarbonyloxy)succinimide | One-step process, avoids direct use of phosgene. researchgate.net |

| N-Hydroxysuccinimide | Propargyl Chloroformate | N-(Propargyloxycarbonyloxy)succinimide | Direct reaction with the pre-formed chloroformate. |

Approaches for Propargyloxycarbonyl Moiety Introduction

The introduction of the propargyloxycarbonyl moiety is the cornerstone of the synthesis of N-(Propargyloxycarbonyloxy)succinimide. This is typically achieved by using a reactive propargyl-containing electrophile that can readily react with the hydroxyl group of N-hydroxysuccinimide.

The most direct method involves the use of propargyl chloroformate . This reagent can be synthesized by the reaction of propargyl alcohol with phosgene or a phosgene equivalent. The subsequent reaction of propargyl chloroformate with N-hydroxysuccinimide, usually in the presence of a base to neutralize the liberated HCl, yields N-(Propargyloxycarbonyloxy)succinimide.

Another approach utilizes N,N'-Disuccinimidylcarbonate (DSC) . In this case, propargyl alcohol is reacted with DSC in the presence of a base, such as pyridine (B92270) or triethylamine. nih.gov The reaction proceeds through the nucleophilic attack of the propargyl alcohol on one of the carbonyl groups of DSC, leading to the formation of the desired product and the release of N-hydroxysuccinimide as a byproduct. researchgate.net

| Reagent for Poc Introduction | Reaction with NHS | Base |

| Propargyl Chloroformate | Direct acylation | Typically a tertiary amine (e.g., triethylamine) |

| N,N'-Disuccinimidylcarbonate (DSC) & Propargyl Alcohol | Carbonate exchange | Pyridine or other suitable base nih.gov |

Advanced Synthetic Strategies and Optimization Studies

While established methods provide reliable routes to N-(Propargyloxycarbonyloxy)succinimide, research into advanced synthetic strategies aims to improve efficiency, safety, and yield. One-pot syntheses are particularly attractive as they reduce the number of isolation and purification steps, saving time and resources.

A potential advanced strategy involves a one-pot, two-step reaction starting from propargyl alcohol. This could entail the in-situ generation of propargyl chloroformate using triphosgene, followed by the immediate addition of N-hydroxysuccinimide and a base to the reaction mixture. This approach would minimize the handling of the potentially unstable chloroformate intermediate. Microwave-assisted synthesis could also be explored to accelerate the reaction and potentially improve yields, as has been demonstrated for other N-succinimidyl esters. youtube.com

Optimization studies would focus on parameters such as solvent, temperature, reaction time, and the choice of base. For instance, in the reaction involving propargyl chloroformate and NHS, a systematic evaluation of different organic solvents and tertiary amine bases could lead to a more efficient and cleaner reaction profile. Similarly, for the DSC-mediated synthesis, optimizing the stoichiometry of the reactants and the reaction conditions could maximize the yield of the desired product while minimizing the formation of byproducts.

Mechanistic Investigations of Formation and Derivatization Reactions

The formation of N-(Propargyloxycarbonyloxy)succinimide from N-hydroxysuccinimide and propargyl chloroformate is believed to proceed via a nucleophilic acyl substitution mechanism. The nitrogen-bound hydroxyl group of N-hydroxysuccinimide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The reaction is typically facilitated by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the final product.

The derivatization reactions of N-(Propargyloxycarbonyloxy)succinimide, where it is used to introduce the propargyloxycarbonyl (Poc) protecting group onto a substrate (e.g., an amine), also follow a nucleophilic acyl substitution pathway. The N-succinimidyl group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. When an amine, for example, reacts with N-(Propargyloxycarbonyloxy)succinimide, the lone pair of the nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. The collapse of this intermediate results in the formation of the Poc-protected amine and the release of N-hydroxysuccinimide.

Applications in Chemical Biology and Bioconjugation Research

Design Principles for Bioconjugation Reagents

The rational design of bioconjugation reagents is crucial for achieving efficient and specific labeling of biomolecules. N-(Propargyloxycarbonyloxy)succinimide exemplifies a well-designed reagent by incorporating two key functionalities: an N-hydroxysuccinimide (NHS) ester for targeting primary amines and a propargyl group for subsequent bioorthogonal reactions.

Role of the N-Hydroxysuccinimide Ester in Amine Acylation

The N-hydroxysuccinimide ester is a widely employed activating group for carboxylic acids, facilitating the formation of stable amide bonds with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. nih.govresearchgate.net The reaction, known as acylation, proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the N-hydroxysuccinimide leaving group results in the formation of a stable amide linkage. mst.edu

This amine-reactive chemistry is favored in bioconjugation due to its relatively high selectivity for primary amines under mild, aqueous conditions (typically pH 7-9), which are compatible with the structural integrity of most proteins. nih.gov However, since proteins often possess multiple lysine residues on their surface, the use of NHS esters can lead to a heterogeneous mixture of conjugates with varying degrees of labeling and at different positions. nih.gov This highlights the importance of controlling reaction conditions and stoichiometry to achieve a degree of site-selectivity.

Exploitation of the Propargyl Moiety for Bioorthogonal Ligation

The propargyl group, containing a terminal alkyne, is a cornerstone of bioorthogonal chemistry. magtech.com.cnjcmarot.com This functionality is generally stable and inert under biological conditions but can undergo highly specific and efficient reactions with a partner functional group, a concept known as "click chemistry". nih.govresearchgate.netscispace.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.govresearchgate.netscispace.com

Furthermore, the development of strain-promoted azide-alkyne cycloaddition (SPAAC) has eliminated the need for a potentially cytotoxic copper catalyst, making it even more suitable for applications in living systems. magtech.com.cnjcmarot.comnih.govnih.govresearchgate.net In SPAAC, a strained cyclooctyne (B158145) reacts rapidly with an azide (B81097), driven by the release of ring strain. magtech.com.cnjcmarot.comnih.gov The propargyl group introduced by N-(Propargyloxycarbonyloxy)succinimide serves as a versatile handle for these powerful ligation reactions, allowing for the subsequent attachment of a wide array of molecules, including fluorophores, affinity tags, or drug molecules. researchgate.net

Methodologies for Site-Specific Functionalization of Biomolecules

Achieving site-specific functionalization is a key objective in bioconjugation to ensure the homogeneity and preserve the biological activity of the resulting conjugates. N-(Propargyloxycarbonyloxy)succinimide can be employed in various strategies to enhance the site-selectivity of biomolecule modification.

Peptide and Protein Conjugation Strategies

The modification of peptides and proteins with N-(Propargyloxycarbonyloxy)succinimide primarily targets accessible primary amines. springernature.com For proteins with a limited number of reactive lysines or a particularly reactive N-terminus, a degree of site-selectivity can be achieved by carefully controlling the reaction stoichiometry and conditions. escholarship.orgresearchgate.net

For more precise control, site-directed mutagenesis can be used to introduce a uniquely reactive lysine residue at a specific position on the protein surface. This engineered lysine can then be selectively targeted by the NHS ester of the reagent. Alternatively, strategies that exploit the differential reactivity of the N-terminal α-amino group compared to the ε-amino groups of lysines can be employed to achieve N-terminal specific modification. nih.gov

Table 1: Comparison of Amine-Reactive Moieties for Bioconjugation

| Reactive Moiety | Target Residue(s) | Bond Formed | Key Advantages | Key Disadvantages |

| N-Hydroxysuccinimide Ester | Lysine, N-terminus | Amide | High reactivity, stable bond, commercially available reagents | Can lead to heterogeneous products due to multiple lysines |

| Isothiocyanate | Lysine, N-terminus | Thiourea | Stable bond, specific for amines | Can be less reactive than NHS esters |

| Aldehyde/Ketone | N-terminus, Lysine (via reductive amination) | Secondary Amine | Site-selective at N-terminus under controlled pH | Requires a reducing agent, which can affect disulfide bonds |

This table provides a general comparison of common amine-reactive functional groups used in bioconjugation.

Development of Homogeneous Bioconjugates

The production of homogeneous bioconjugates, where each biomolecule is modified at the same site with the same number of ligands, is crucial for therapeutic applications, such as antibody-drug conjugates (ADCs). Heterogeneity can lead to variations in efficacy, pharmacokinetics, and toxicity.

The use of N-(Propargyloxycarbonyloxy)succinimide in combination with site-specific introduction of a reactive amine provides a powerful two-step strategy for generating homogeneous bioconjugates. First, the protein is modified with the reagent at the desired site. The introduced alkyne handle then allows for the highly efficient and specific attachment of a payload via click chemistry. This modular approach ensures that the final bioconjugate is well-defined and uniform.

Integration with Advanced Bioorthogonal Reactions

The terminal alkyne introduced by N-(Propargyloxycarbonyloxy)succinimide is not limited to standard click chemistry. It serves as a versatile platform for a range of advanced bioorthogonal reactions, expanding the possibilities for complex bioconjugate construction and in vivo applications.

One of the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. nih.govnih.govresearchgate.net This reaction exhibits exceptionally fast kinetics, often orders of magnitude faster than SPAAC, allowing for efficient labeling at very low concentrations. While the terminal alkyne of the propargyl group is not the most reactive dienophile for IEDDA, its presence allows for further modification with a strained dienophile to enable this rapid ligation chemistry. For example, the alkyne can be converted to a more reactive species or used as a point of attachment for a strained ring system.

The integration of the propargyl handle with these advanced bioorthogonal reactions enables multi-step labeling strategies and the construction of complex, multifunctional bioconjugates for sophisticated applications in chemical biology and molecular imaging. nih.govnih.gov

Table 2: Overview of Bioorthogonal Ligation Reactions

| Reaction | Reactive Partners | Catalyst | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) | High efficiency, stable triazole product |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne), Azide | None | Bioorthogonal, no catalyst required |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine, Strained Alkene/Alkyne | None | Extremely fast kinetics, bioorthogonal |

This table summarizes key features of prominent bioorthogonal reactions relevant to the propargyl moiety.

N-(Propargyloxycarbonyloxy)succinimide is a valuable reagent in the field of bioconjugation, offering a straightforward method to introduce a versatile alkyne handle onto biomolecules through amine acylation. Its design leverages the reliability of NHS ester chemistry for initial protein modification and the power of bioorthogonal chemistry for subsequent, highly specific ligations. While the direct modification of proteins with this reagent can be subject to the same challenges of heterogeneity as other NHS esters, its use in combination with site-specific engineering of reactive amines paves the way for the development of homogeneous bioconjugates. The compatibility of the introduced propargyl group with a range of advanced bioorthogonal reactions further enhances its utility, making N-(Propargyloxycarbonyloxy)succinimide a key tool for the construction of sophisticated biomolecular conjugates for a wide array of applications in research and medicine.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Biological Systems Research

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide. nih.gov Following the introduction of a terminal alkyne onto a biomolecule using N-(Propargyloxycarbonyloxy)succinimide, the CuAAC reaction can be employed to conjugate it with an azide-bearing probe, such as a fluorescent dye, a drug molecule, or another biomolecule.

A significant challenge in applying CuAAC to biological systems is the potential toxicity of the copper(I) catalyst. nih.gov To circumvent this issue, various strategies have been developed to minimize cellular damage while maintaining high reaction efficiency. These include the use of copper-chelating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA), which stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage. nih.gov Furthermore, the development of water-soluble ligands has enhanced the biocompatibility of the reaction.

The CuAAC reaction's robustness and high efficiency have made it a valuable tool for a range of applications in chemical biology, including:

Protein Labeling and Visualization: Researchers can fluorescently label specific proteins within or on the surface of cells to study their localization, trafficking, and interactions.

Enzyme Activity Profiling: Activity-based probes containing an azide group can be used to covalently label active enzymes in complex biological samples.

In Situ Synthesis of Bioactive Molecules: The CuAAC reaction can be used to synthesize bioactive molecules directly within a biological environment.

| Research Application | Biomolecule Tagged | Azide-Modified Partner | Key Finding |

| Protein Labeling | Cell surface proteins | Fluorescent dye-azide | Visualization of protein localization and dynamics |

| Enzyme Profiling | Active site of an enzyme | Activity-based probe-azide | Identification and quantification of active enzymes |

| Drug Delivery | Target protein | Drug molecule-azide | Targeted delivery and release of therapeutics |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Bioconjugation Research

To address the concerns of copper toxicity associated with CuAAC, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed as a copper-free alternative. nih.gov This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst. nih.gov The propargyl group introduced by N-(Propargyloxycarbonyloxy)succinimide, being a terminal alkyne, is the reaction partner for the azide in the presence of a copper catalyst. For SPAAC, a different set of reagents is required to introduce the strained alkyne. However, the principle of introducing a bioorthogonal handle for click chemistry remains central.

The bioorthogonality of the SPAAC reaction, meaning it does not interfere with native biological processes, has made it an invaluable tool for studying biomolecules in living organisms. nih.gov The absence of a toxic catalyst allows for the labeling and tracking of molecules in their natural environment with minimal perturbation.

Key research findings and applications of SPAAC in bioconjugation include:

Live-Cell Imaging: SPAAC has been extensively used to label and visualize a wide range of biomolecules, including glycans, proteins, and lipids, in living cells and even whole organisms. nih.gov

Development of Targeted Therapies: By conjugating targeting ligands, such as antibodies or peptides, to drug molecules via SPAAC, researchers can create highly specific drug delivery systems.

Hydrogel Formation for Tissue Engineering: SPAAC can be used to crosslink polymers to form biocompatible hydrogels with tunable properties, which have applications in tissue engineering and regenerative medicine.

| Research Application | Biomolecule Modification | Strained Alkyne Partner | Key Finding |

| Live-Cell Imaging | Azide-modified glycans | Cyclooctyne-fluorophore | Real-time visualization of glycan trafficking |

| Targeted Drug Delivery | Azide-modified antibody | Cyclooctyne-drug conjugate | Enhanced drug efficacy and reduced side effects |

| Hydrogel Scaffolds | Azide-functionalized polymers | Bis-cyclooctyne crosslinker | Formation of biocompatible scaffolds for cell culture |

Contributions to Polymer Chemistry Research and Materials Science

Strategies for Polymer Functionalization

N-(Propargyloxycarbonyloxy)succinimide serves as a critical tool for the functionalization of polymers, primarily through the introduction of alkyne moieties that can be used in subsequent "click" chemistry reactions. This approach facilitates the creation of complex polymer architectures and the conjugation of various molecules.

Introduction of Alkyne Tags into Polymer Architectures

The primary application of N-(Propargyloxycarbonyloxy)succinimide in polymer science is the introduction of terminal alkyne groups onto polymer chains. This is typically achieved through post-polymerization modification, where polymers bearing amine functionalities are reacted with the NHS ester of the compound. The reaction results in the formation of a stable carbamate (B1207046) linkage, effectively "tagging" the polymer with a propargyl group. thermofisher.com

This method is highly efficient and proceeds under mild conditions, making it suitable for a variety of polymer backbones. The presence of the alkyne tag opens up possibilities for further modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal click reaction. researchgate.netmdpi.comnih.govugent.be This allows for the attachment of a wide range of azide-functionalized molecules, including biomolecules, fluorescent dyes, and other polymers, to the original polymer chain. researchgate.net

Table 1: Representative Examples of Polymer Functionalization with Alkyne Tags

| Polymer Backbone | Amine Functionality | Resulting Polymer | Potential "Click" Conjugation Partner |

|---|---|---|---|

| Poly(amidoamine) (PAMAM) Dendrimer | Primary amines on the surface | Alkyne-functionalized PAMAM | Azide-modified folic acid for targeted drug delivery |

| Amine-terminated poly(ethylene glycol) (PEG-NH2) | Terminal primary amine | Alkyne-terminated PEG | Azide-functionalized peptide for biomaterial applications |

| Chitosan | Primary amines along the backbone | Alkyne-modified chitosan | Azide-containing drug molecule for controlled release |

Design of Reactive Polymer Precursors

N-(Propargyloxycarbonyloxy)succinimide can also be employed in the synthesis of reactive polymer precursors. By reacting with amine-containing monomers prior to polymerization, it allows for the incorporation of pendant alkyne groups along the polymer backbone. These alkyne-functionalized monomers can then be copolymerized with other monomers to create well-defined reactive polymer platforms.

These reactive precursors are valuable for creating crosslinked networks or for post-polymerization modification to introduce a high density of functional groups. The reactivity of the NHS ester allows for a modular approach to monomer design, where the alkyne functionality can be introduced onto a variety of amine-containing building blocks. mdpi.comijcps.org

Synthesis of Tailor-Made Polymeric Materials

The unique reactivity of N-(Propargyloxycarbonyloxy)succinimide facilitates the synthesis of a diverse range of polymeric materials with precisely controlled architectures and functionalities.

Controlled Polymerization Techniques

While N-(Propargyloxycarbonyloxy)succinimide itself is not a monomer, its derivatives can be incorporated into polymers synthesized via controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). researchgate.netresearchgate.netcmu.eduresearchgate.netresearchgate.net For instance, an amine-functionalized monomer can first be reacted with N-(Propargyloxycarbonyloxy)succinimide to yield an alkyne-containing monomer. This new monomer can then be copolymerized using RAFT or ATRP to produce polymers with controlled molecular weights and narrow polydispersities, all while featuring pendant alkyne groups. elsevierpure.comnih.gov

This approach allows for the precise placement of alkyne functionalities along the polymer chain, which is crucial for the subsequent synthesis of well-defined block copolymers, star polymers, and other complex architectures through click chemistry. researchgate.net

Table 2: Hypothetical Controlled Polymerization of an Alkyne-Functionalized Monomer

| Polymerization Technique | Monomers | Resulting Polymer Architecture | Key Feature |

|---|---|---|---|

| RAFT | Styrene, Alkyne-functionalized acrylate | Random copolymer | Controlled molecular weight and pendant alkyne groups |

| ATRP | Methyl methacrylate, Alkyne-functionalized methacrylate | Block copolymer | Well-defined blocks with one block containing alkyne functionalities |

Fabrication of Hybrid Polymer Systems

The alkyne groups introduced by N-(Propargyloxycarbonyloxy)succinimide are instrumental in the fabrication of hybrid polymer systems. Through CuAAC, alkyne-functionalized polymers can be grafted onto azide-modified surfaces, nanoparticles, or biomacromolecules. nih.gov This "grafting-to" approach is a powerful method for creating organic-inorganic hybrid materials and bioconjugates.

For example, an alkyne-terminated polymer can be "clicked" onto an azide-functionalized silica (B1680970) nanoparticle to create a core-shell structure with a polymeric corona. Similarly, these polymers can be conjugated to azide-modified proteins or DNA to form advanced biomaterials. The efficiency and specificity of the click reaction ensure a high degree of control over the final hybrid structure.

Development of Advanced Functional Polymer Research Platforms

The ability to easily and efficiently introduce alkyne functionalities into polymers using N-(Propargyloxycarbonyloxy)succinimide has led to the development of versatile polymer platforms for advanced research. These platforms can be readily modified with a multitude of functional molecules via click chemistry, allowing for the rapid generation of libraries of materials with diverse properties. nih.govmdpi.com

For instance, a single batch of an alkyne-functionalized polymer can be divided and reacted with different azide-containing molecules to study the effect of various side-chains on the polymer's properties, such as its solubility, thermal behavior, or biological interactions. This modular approach accelerates the discovery and optimization of new functional materials for a wide range of applications.

Stimuli-Responsive Polymer Synthesis

Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, light, or specific biomolecules. The incorporation of N-(Propargyloxycarbonyloxy)succinimide into polymer structures provides a straightforward method for introducing functionalities that can impart these responsive behaviors.

The primary utility of N-(Propargyloxycarbonyloxy)succinimide in this context lies in its ability to facilitate the "grafting-to" or post-polymerization modification of polymer backbones. The NHS ester end of the molecule can readily react with primary amines on a pre-existing polymer chain, forming a stable amide bond. This reaction introduces a propargyl group onto the polymer. This terminal alkyne is then available for highly efficient and specific "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This two-step functionalization strategy allows for the precise attachment of a wide array of molecules, including those that are sensitive to specific stimuli. For instance, researchers can synthesize polymers with pendant propargyl groups and then "click" on azide-functionalized molecules that exhibit pH- or temperature-dependent solubility. This modular approach offers a high degree of control over the final properties of the polymer.

A key research finding in this area is the ability to control the density of the functional groups along the polymer chain. By adjusting the stoichiometry of N-(Propargyloxycarbonyloxy)succinimide used in the initial reaction, the number of "clickable" sites can be tailored, which in turn influences the magnitude of the polymer's response to a given stimulus.

| Property | Description |

| Functionalization | Introduces a terminal alkyne (propargyl group) onto polymer backbones. |

| Reaction Chemistry | Primarily utilizes N-hydroxysuccinimide ester aminolysis followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC). |

| Advantage | Allows for the modular and efficient incorporation of stimuli-responsive moieties. |

| Controllability | The degree of functionalization and, consequently, the responsiveness can be precisely controlled. |

Dynamic Covalent Polymer Networks

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for the rearrangement of the network structure. This reversibility imparts unique properties to materials, such as self-healing, malleability, and recyclability. N-(Propargyloxycarbonyloxy)succinimide plays a crucial role in the design and synthesis of such dynamic covalent polymer networks.

The propargyl group introduced by N-(Propargyloxycarbonyloxy)succinimide is a key component in forming these dynamic networks. Through CuAAC click chemistry, these alkyne-functionalized polymers can be cross-linked with multi-azide functional molecules to form a robust polymer network. The resulting triazole linkages formed during the click reaction are generally stable. However, the dynamic nature can be engineered into the network by designing the crosslinker or the polymer backbone to contain dynamic covalent bonds, such as disulfide bonds, imines, or boronic esters.

In this scenario, the click reaction serves to create the initial network structure, while the embedded dynamic bonds provide the capacity for bond exchange and network rearrangement in response to stimuli like redox conditions, pH changes, or the presence of a catalyst. For example, a network can be formed by crosslinking a propargyl-functionalized polymer with a diazide crosslinker containing a disulfide bond. The resulting network will be stable under normal conditions, but in a reducing environment, the disulfide bonds can cleave and reform, leading to a rearrangement of the network and macroscopic properties like stress relaxation or self-healing.

Research in this area has demonstrated that the mechanical properties of these dynamic networks can be tuned by controlling the crosslinking density. The ratio of the propargyl-functionalized monomer units to the multi-azide crosslinker directly influences the stiffness and relaxation behavior of the resulting material.

| Feature | Role of N-(Propargyloxycarbonyloxy)succinimide | Resulting Network Property |

| Network Formation | Provides the alkyne functionality for efficient crosslinking via CuAAC. | Creation of a stable, covalently cross-linked polymer network. |

| Dynamic Functionality | Enables the incorporation of dynamic covalent bonds within the polymer backbone or crosslinker. | Materials with self-healing, malleable, and recyclable characteristics. |

| Tunability | Allows for the control of crosslinking density. | Tailoring of mechanical properties such as stiffness and elasticity. |

Broader Scope in Click Chemistry and Modular Synthesis

Fundamental Contributions to Click Chemistry Methodologies

The primary contribution of N-(Propargyloxycarbonyloxy)succinimide to click chemistry methodologies lies in its function as a "click handle" or "tagging" reagent. Click chemistry is a set of powerful, reliable, and selective reactions for the rapid and modular assembly of complex molecules. The most prominent example is the CuAAC reaction, which forms a stable triazole linkage between an alkyne and an azide (B81097).

N-(Propargyloxycarbonyloxy)succinimide serves as a crucial building block for incorporating one of the necessary reactive partners (the alkyne) onto a substrate of interest that does not natively contain one. The NHS ester provides a reliable method for conjugation to biomolecules like proteins, peptides, or amino-modified oligonucleotides, which are rich in primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus). nih.govbachem.com Once the propargyl group is introduced, the modified molecule is primed for a subsequent click reaction with an azide-functionalized partner. This two-step approach is fundamental to expanding the scope of click chemistry to a vast range of molecules.

The propargyloxycarbonyl group, once installed, is stable under various conditions, making it a robust handle for further manipulations. iris-biotech.de This stability is crucial for multi-step synthetic strategies where the click reaction might not be the final step.

Applications in Rapid Assembly of Molecular Scaffolds

The modular nature of click chemistry makes it an ideal tool for the rapid assembly of complex molecular scaffolds. N-(Propargyloxycarbonyloxy)succinimide facilitates this by providing a straightforward method to prepare one of the key components for a click-based assembly line.

In this context, a core molecular structure can be functionalized with a primary amine and then reacted with N-(Propargyloxycarbonyloxy)succinimide to introduce a terminal alkyne. In parallel, other building blocks can be synthesized with azide functionalities. The final assembly of the molecular scaffold is then achieved through a highly efficient and specific click reaction between the alkyne-modified core and the azide-containing building blocks. nih.gov This "click-to-assemble" strategy is significantly more efficient than traditional multi-step synthetic routes, often proceeding in high yields and with minimal purification requirements.

Development of Diverse Chemical Libraries via Click Reactions

The generation of chemical libraries for drug discovery and high-throughput screening is an area where click chemistry has had a profound impact. The reliability and orthogonality of the azide-alkyne cycloaddition allow for the rapid combination of a wide variety of molecular building blocks.

N-(Propargyloxycarbonyloxy)succinimide can be used to "alkyne-functionalize" a common molecular core. This core can then be reacted with a library of diverse azide-containing molecules to generate a large collection of final compounds. This parallel synthesis approach is highly efficient for creating structural diversity around a central scaffold. The reactions are often so clean that they can be performed in microtiter plates without the need for extensive purification, which is a significant advantage for high-throughput synthesis. jcmarot.com

For example, a peptide or a small molecule with a free amine can be tagged with the propargyl group using N-(Propargyloxycarbonyloxy)succinimide. This tagged molecule can then be reacted with a library of azido-sugars, azido-lipids, or other small molecules functionalized with an azide to quickly generate a library of conjugates for biological screening.

Exploration of Catalyst Systems in Click Chemistry (e.g., Metal-Free Approaches)

The subsequent click reaction of the alkyne introduced by N-(Propargyloxycarbonyloxy)succinimide can be performed using different catalyst systems, each with its own advantages.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and well-established form of click chemistry. organic-chemistry.org It typically employs a copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate). scispace.com The reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. iris-biotech.de The use of ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) can stabilize the copper(I) catalyst, prevent oxidative side reactions, and accelerate the reaction, particularly in biological applications. iris-biotech.descispace.comiris-biotech.de

| Catalyst System | Key Components | Advantages |

| CuAAC | Copper(I) source (e.g., CuI, or CuSO₄ + sodium ascorbate), Ligand (e.g., TBTA, THPTA) | High efficiency, High regioselectivity (1,4-isomer), Fast reaction rates |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A significant advancement in click chemistry has been the development of metal-free approaches, which are particularly valuable for applications in living systems where the cytotoxicity of copper is a concern. wikipedia.orgmagtech.com.cn SPAAC utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. jcmarot.commagtech.com.cn

While N-(Propargyloxycarbonyloxy)succinimide introduces a terminal alkyne suitable for CuAAC, the principle of modular synthesis it enables is central to the broader field of click chemistry, including SPAAC. In a SPAAC-based strategy, a similar bifunctional reagent containing a strained cyclooctyne instead of a propargyl group would be used. The choice between a CuAAC and a SPAAC approach depends on the specific application, with SPAAC being the preferred method for in vivo bioconjugation due to its bioorthogonality and lack of catalyst-induced toxicity. nih.gov

| Reaction Type | Key Feature | Advantages for Biological Systems |

| SPAAC | Use of a strained cyclooctyne | No cytotoxic metal catalyst required, Highly bioorthogonal |

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms involving N-(Propargyloxycarbonyloxy)succinimide

The reactivity of N-(Propargyloxycarbonyloxy)succinimide is dictated by its two primary functional groups: the N-succinimidyl carbonate and the terminal alkyne. Mechanistic studies elucidate the distinct pathways through which each group participates in chemical reactions.

The core reactivity of the N-(Propargyloxycarbonyloxy)succinimide molecule lies in its N-succinimidyl carbonate moiety. The N-hydroxysuccinimide (NHS) group is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This process, often referred to as aminolysis when the nucleophile is an amine, is a form of transesterification or, more accurately, the formation of a carbamate (B1207046).

The generally accepted mechanism for the reaction with a primary amine (R-NH₂) proceeds via a two-step, addition-elimination pathway:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the activated carbonate. This leads to the formation of a transient, unstable tetrahedral intermediate.

Elimination of NHS: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the N-hydroxysuccinimide anion, a stable leaving group, resulting in the formation of a stable N-substituted propargyl carbamate.

This reaction is highly efficient for covalently linking the propargyloxycarbonyl group to primary amines, such as the lysine (B10760008) residues on the surface of proteins. thermofisher.comnih.govchemistrysteps.com The rate of this aminolysis reaction is pH-dependent and faces a competing hydrolysis reaction where water acts as the nucleophile, leading to the breakdown of the ester. thermofisher.comnih.gov The half-life of hydrolysis for N-hydroxysuccinimide esters can be as short as 10 minutes at a pH of 8.6, making the reaction conditions a critical parameter for efficient conjugation. thermofisher.com

The terminal alkyne group on the propargyl moiety serves as a versatile handle for bioorthogonal conjugation reactions, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable 1,2,3-triazole ring, linking the N-(Propargyloxycarbonyloxy)succinimide-modified molecule to another molecule bearing an azide (B81097) group.

While specific mechanistic studies on the cycloaddition of N-(Propargyloxycarbonyloxy)succinimide are not extensively detailed in the available literature, the mechanism is understood to follow the well-established pathway for CuAAC. The process involves the coordination of the copper(I) catalyst to the terminal alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the triazole product.

In addition to catalyzed reactions, the alkyne can theoretically participate in uncatalyzed Diels-Alder or hetero-Diels-Alder reactions, particularly with highly reactive dienes. Computational studies on similar systems suggest that such cycloadditions can proceed through either a concerted, single-step mechanism or a stepwise pathway involving a zwitterionic intermediate, depending on the polarity and nature of the reacting partners. researchgate.net

Kinetic Analysis of Key Transformations

Kinetic studies are essential for quantifying the reaction rates and understanding the factors that influence the transformations of N-(Propargyloxycarbonyloxy)succinimide. While specific kinetic data for this compound is sparse, analysis can be inferred from studies on analogous N-hydroxysuccinimide esters. nih.gov

The key transformation amenable to kinetic analysis is the aminolysis of the N-succinimidyl carbonate. Such studies are typically performed using UV-Vis spectrophotometry by monitoring the release of the N-hydroxysuccinimide byproduct, which has a distinct absorbance maximum around 260 nm. nih.gov

Key findings from kinetic studies on similar NHS esters include:

Reaction Order: The aminolysis reaction typically exhibits first-order kinetics with respect to the NHS ester and the amine. nih.gov

pH Dependence: The rate of aminolysis increases with pH, as the deprotonated amine is a more potent nucleophile. However, the competing hydrolysis reaction also accelerates at higher pH. thermofisher.comnih.gov

Solvent Effects: The choice of solvent can influence reaction rates, with polar aprotic solvents often facilitating the reaction.

A representative table illustrating the effect of pH on the hydrolysis half-life of NHS esters is shown below.

| pH | Temperature (°C) | Half-life of Hydrolysis |

|---|---|---|

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Data derived from general studies on NHS-ester hydrolysis and may not represent the exact values for N-(Propargyloxycarbonyloxy)succinimide. thermofisher.com

Theoretical and Computational Modeling of Reactivity and Selectivity

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), provides a molecular-level understanding of the structure, reactivity, and selectivity of N-(Propargyloxycarbonyloxy)succinimide. While specific DFT studies on this molecule are not prominent, the methodology is widely applied to similar compounds to elucidate mechanistic details that are difficult to probe experimentally. researchgate.netchemrxiv.orgresearchgate.net

Computational modeling can be applied to:

Analyze Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the nucleophilic and electrophilic centers of the molecule. For N-(Propargyloxycarbonyloxy)succinimide, the LUMO is expected to be localized on the carbonyl carbon of the activated carbonate, confirming its susceptibility to nucleophilic attack.

Map Electrostatic Potential (MEP): MEP analysis visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. This would further highlight the electrophilic nature of the carbonyl carbon and the nucleophilic potential of the alkyne's π-system.

Model Reaction Pathways: DFT calculations can map the potential energy surface for reactions like aminolysis or cycloaddition. This allows for the determination of transition state geometries and activation energies, providing insight into reaction kinetics and predicting the most favorable reaction pathway. For example, modeling could differentiate between a concerted and a stepwise cycloaddition mechanism for the alkyne group. researchgate.net

A summary of properties predictable via computational modeling is presented in the table below.

| Computational Method | Predicted Property | Relevance to Reactivity |

|---|---|---|

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap | Indicates chemical reactivity and kinetic stability |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifies sites for electrophilic and nucleophilic attack |

| Transition State (TS) Search | Activation Energy (Ea) | Predicts reaction rates and mechanistic pathways |

These computational approaches are invaluable for complementing experimental findings and providing a predictive framework for the reactivity and selectivity of N-(Propargyloxycarbonyloxy)succinimide in various chemical transformations.

Future Research Directions and Emerging Paradigms

Innovations in Synthetic Methodologies for N-(Propargyloxycarbonyloxy)succinimide Analogs

The development of novel and efficient synthetic routes to N-(Propargyloxycarbonyloxy)succinimide and its derivatives is a cornerstone of advancing their application. Traditional methods often involve the reaction of propargyl alcohol with a phosgene (B1210022) equivalent to form a chloroformate, which is subsequently reacted with N-hydroxysuccinimide. While effective, these methods can involve hazardous reagents and may not be amenable to the synthesis of a diverse range of analogs with varied substitution patterns on the propargyl group.

Future innovations are likely to focus on greener, more efficient, and modular synthetic strategies. One promising avenue is the use of carbodiimide (B86325) coupling agents to directly link a propargyloxycarboxylic acid with N-hydroxysuccinimide, a method known to have potential allergenic effects and challenges in purification due to urea (B33335) byproducts. stanford.edu A more innovative approach could involve the use of N,N'-Disuccinimidyl carbonate (DSC) as a safer alternative to phosgene for the activation of propargyl alcohol. nih.govscripps.edu This one-step reaction with DSC can produce the desired N-succinimidyl carbonate with high yields under mild conditions. nih.govscripps.edu

A key area of innovation will be the development of methods to synthesize analogs with diverse functionalities on the alkyne terminus or the propargylic backbone. This could involve the use of substituted propargyl alcohols in the synthetic scheme or post-synthetic modification of the terminal alkyne. Such modifications are crucial for tuning the electronic and steric properties of the alkyne, which can influence the kinetics and efficiency of subsequent bioconjugation or materials functionalization reactions.

| Synthetic Approach | Key Reagents | Advantages | Potential Innovations |

| Traditional Two-Step | Propargyl alcohol, Phosgene/Triphosgene, N-Hydroxysuccinimide | Established methodology | Development of safer phosgene alternatives, milder reaction conditions |

| Carbodiimide Coupling | Propargyloxycarboxylic acid, N-Hydroxysuccinimide, DCC/EDC | Direct coupling | Overcoming challenges with byproduct removal |

| DSC-Mediated Synthesis | Propargyl alcohol, N,N'-Disuccinimidyl carbonate | One-step, high yield, mild conditions | Expansion to a wider range of substituted propargyl alcohols |

| One-Pot Synthesis | Aldehyde, Dimethyl-1-diazo-2-oxopropylphosphonate, N-Hydroxysuccinimide activator | Reduced purification, improved efficiency | Integration of alkyne formation and NHS activation in a single pot |

| Flow Chemistry | Continuous flow of reagents | Enhanced safety, scalability, precise control | Optimization of reaction parameters for continuous production |

Advancements in Bioconjugation Technologies and Tool Development

N-(Propargyloxycarbonyloxy)succinimide is a prime example of a bifunctional linker designed for bioconjugation. The N-hydroxysuccinimide (NHS) ester provides a reactive handle for the modification of primary amines, such as the lysine (B10760008) residues in proteins, while the terminal alkyne serves as a bioorthogonal functional group for "click" chemistry reactions. mdpi.comchinesechemsoc.org This dual functionality allows for the precise and efficient labeling of biomolecules. rsc.orgnih.gov

The most prominent application of the propargyl group in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. scripps.edunih.gov This reaction is highly specific, efficient, and proceeds under mild, aqueous conditions, making it ideal for biological applications. chemscene.com By treating a protein with N-(Propargyloxycarbonyloxy)succinimide, its surface can be decorated with terminal alkynes. These alkyne-tagged proteins can then be selectively conjugated to a wide array of azide-containing molecules, including fluorescent dyes, biotin (B1667282) tags, polyethylene (B3416737) glycol (PEG) chains, or therapeutic agents. rsc.org

Future advancements in this area will likely focus on the development of new generations of NHS-alkyne linkers with improved properties. This includes linkers with varying spacer lengths and compositions to optimize the accessibility of the alkyne group and to influence the properties of the final conjugate. rsc.org Furthermore, the development of linkers with cleavable elements would allow for the controlled release of conjugated payloads under specific physiological conditions.

Beyond the well-established CuAAC, the terminal alkyne introduced by N-(Propargyloxycarbonyloxy)succinimide can participate in other bioorthogonal reactions. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. nih.govnih.gov While N-(Propargyloxycarbonyloxy)succinimide itself provides a terminal alkyne not suitable for SPAAC, its analogs containing strained alkynes like dibenzocyclooctyne (DBCO) are at the forefront of this technology. nih.gov

The development of novel bioconjugation tools based on the propargyl motif will continue to be a vibrant area of research. This includes the design of multifunctional reagents that allow for the introduction of multiple labels in a single step or the development of probes that report on their local environment through changes in the spectroscopic properties of the alkyne. acs.org

| Bioconjugation Reaction | Key Features | Advantages | Future Directions |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) catalyst, terminal alkyne, azide (B81097) | High efficiency, specificity, mild conditions | Development of more efficient and biocompatible copper catalysts and ligands |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained alkyne (e.g., DBCO), azide | Copper-free, suitable for in vivo applications | Design of N-(Propargyloxycarbonyloxy)succinimide analogs with strained alkynes |

| Other Bioorthogonal Reactions | e.g., Sonogashira coupling | Expanded toolkit for bioconjugation | Exploration of new bioorthogonal reactions involving the propargyl group |

Frontier Applications in Advanced Materials Science and Engineering

The utility of N-(Propargyloxycarbonyloxy)succinimide extends beyond bioconjugation into the realm of materials science. The ability to introduce a reactive alkyne group onto surfaces and into the bulk of materials opens up a vast landscape for the creation of functional and smart materials through click chemistry. rsc.orge-bookshelf.de

One of the most significant applications is in the surface functionalization of materials. nih.govscripps.edunih.gov Substrates with primary amine groups can be readily reacted with N-(Propargyloxycarbonyloxy)succinimide to create an alkyne-terminated surface. This "clickable" surface can then be modified with a wide range of azide-functionalized molecules to tailor its properties. nih.gov For example, grafting antifouling polymers like PEG onto a surface can reduce non-specific protein adsorption, which is critical for the development of biomedical implants and biosensors. nih.gov Similarly, the attachment of bioactive peptides or carbohydrates can be used to promote specific cell adhesion and tissue integration. chemscene.com

In polymer science, N-(Propargyloxycarbonyloxy)succinimide and its analogs can be used as monomers or functionalizing agents to create advanced polymer architectures. chinesechemsoc.org For instance, the incorporation of propargyl groups into a polymer backbone allows for post-polymerization modification via click chemistry. This enables the synthesis of well-defined block copolymers, graft copolymers, and polymer networks with precisely controlled properties. chemscene.come-bookshelf.de Such materials can find applications in drug delivery, tissue engineering, and as advanced coatings. stanford.edu

The functionalization of nanomaterials is another exciting frontier. nih.govscripps.edu Nanoparticles, such as gold nanoparticles or quantum dots, can be coated with a layer of molecules containing primary amines and subsequently reacted with N-(Propargyloxycarbonyloxy)succinimide. The resulting alkyne-functionalized nanoparticles can then be conjugated with targeting ligands, imaging agents, or therapeutic molecules for applications in diagnostics and nanomedicine. nih.gov

| Material Type | Functionalization Strategy | Resulting Properties | Potential Applications |

| Surfaces (e.g., silicon, gold) | Amine modification followed by reaction with N-(Propargyloxycarbonyloxy)succinimide and subsequent click chemistry | Tailored wettability, biocompatibility, specific ligand binding | Biosensors, medical implants, microarrays |

| Polymers | Copolymerization with propargyl-containing monomers or post-polymerization modification | Controlled architecture (block, graft), tunable properties, stimuli-responsiveness | Drug delivery vehicles, hydrogels for tissue engineering, advanced coatings |

| Nanoparticles (e.g., gold, quantum dots) | Surface modification with alkyne groups via N-(Propargyloxycarbonyloxy)succinimide | Targeted delivery, multimodal imaging, controlled drug release | Theranostics, bioimaging, catalysis |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The true power of N-(Propargyloxycarbonyloxy)succinimide and the chemistry it enables lies at the intersection of chemistry, biology, and materials science. scripps.edunih.gov The modular and bioorthogonal nature of click chemistry provides a common language that allows researchers from these diverse fields to collaborate and create novel solutions to complex problems. chemscene.com

A prime example of this interdisciplinary synergy is in the field of tissue engineering. nih.govrsc.org Chemists can synthesize novel propargyl-containing linkers and polymers. Biologists can use these tools to modify proteins, cells, and extracellular matrix components with alkyne handles. Materials scientists can then use click chemistry to assemble these building blocks into complex, three-dimensional scaffolds that mimic the native cellular environment. stanford.edunih.gov These "smart" biomaterials can be designed to present specific biological cues to cells, to degrade at a controlled rate, and to respond to external stimuli.

In the realm of drug delivery, interdisciplinary research is driving the development of sophisticated nanoparticle-based systems. Chemists can design and synthesize alkyne-functionalized nanoparticles and azide-containing drug molecules. Biologists can identify targeting ligands that will direct the nanoparticles to specific cells or tissues. Materials scientists can then integrate these components into a single delivery vehicle that can navigate the biological environment, recognize its target, and release its payload on demand. chinesechemsoc.org

The development of advanced diagnostic tools also relies on this interdisciplinary approach. For instance, alkyne-modified probes can be used to label specific biomarkers in complex biological samples. These labeled biomarkers can then be captured on an azide-functionalized surface in a microfluidic device, allowing for highly sensitive and multiplexed detection. This integration of molecular design, biological recognition, and microfabrication is essential for the next generation of diagnostic platforms.

Looking forward, the continued collaboration between chemists, biologists, and materials scientists will be crucial for unlocking the full potential of N-(Propargyloxycarbonyloxy)succinimide and related compounds. The development of new bioorthogonal reactions, the creation of novel biomaterials with dynamic and responsive properties, and the application of these tools to address pressing challenges in medicine and biotechnology will all depend on this synergistic approach. e-bookshelf.de

| Interdisciplinary Area | Role of Chemistry | Role of Biology | Role of Materials Science | Emerging Application |

| Tissue Engineering | Synthesis of functional polymers and crosslinkers | Understanding cell-matrix interactions, providing bioactive molecules | Fabrication of 3D scaffolds with controlled properties | Bio-instructive materials that guide tissue regeneration |

| Drug Delivery | Design of drug-linker conjugates and nanoparticle platforms | Identification of biological targets and delivery barriers | Engineering of smart delivery vehicles with controlled release | Targeted therapies with reduced side effects |

| Diagnostics | Development of novel probes and signal amplification strategies | Discovery and validation of biomarkers | Creation of sensitive and multiplexed detection platforms | Point-of-care diagnostic devices |

Q & A

Basic Research Questions

Q. How can N-(Propargyloxycarbonyloxy)succinimide be applied to introduce protecting groups in peptide synthesis?

- Methodology : This compound is structurally analogous to N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), which selectively introduces the benzyloxycarbonyl (Cbz) group to amino groups in lysine or ornithine residues. To avoid dimerization during peptide coupling, pre-activate the amino acid in anhydrous DMF or THF at 0–4°C, followed by slow addition to the target amine. Use pH 8–9 (adjusted with DIEA) to ensure nucleophilic attack on the succinimide ester . Monitor reaction progress via TLC or HPLC to confirm protection efficiency.

Q. What analytical techniques are optimal for assessing the purity and stability of N-(Propargyloxycarbonyloxy)succinimide in solution?

- Methodology : For purity analysis, employ reversed-phase HPLC with a C18 column and UV detection (220–280 nm). Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities. For stability studies, use LC-MS to detect hydrolysis products (e.g., succinimide or propargyl alcohol derivatives). Store solutions in anhydrous, aprotic solvents (e.g., DMF) at –20°C to minimize hydrolysis .

Q. How does N-(Propargyloxycarbonyloxy)succinimide compare to other NHS esters in bioconjugation workflows?

- Methodology : Unlike homobifunctional NHS esters, this compound’s propargyl group enables click chemistry (e.g., CuAAC with azides). For protein conjugation, react the NHS ester with lysine residues at pH 8.5 (borate buffer), then introduce azide-modified probes. Use SEC or dialysis to remove unreacted reagents. Validate conjugation efficiency via MALDI-TOF or fluorescence labeling .

Advanced Research Questions

Q. What computational strategies predict the reactivity of N-(Propargyloxycarbonyloxy)succinimide in crosslinking reactions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model the electrophilicity of the succinimide carbonyl group. Calculate Fukui indices to identify nucleophilic attack sites. Compare with experimental kinetics (e.g., reaction rates with glycine vs. lysine) to validate computational predictions. Solvent effects (e.g., dielectric constant of DMF) can be incorporated via PCM models .

Q. How can succinimide-mediated side reactions (e.g., hydrolysis or racemization) be minimized during protein modification?

- Methodology : Use low-temperature (0–4°C) reactions in non-aqueous buffers (e.g., DMSO/PBS mixtures) to slow hydrolysis. Add stabilizing agents like sucrose (10% w/v) to reduce succinimide ring-opening. For racemization-prone residues (e.g., cysteine), employ orthogonal protection (e.g., trityl groups). Monitor side products via LC-MS/MS and circular dichroism (CD) spectroscopy .

Q. What structural modifications enhance the stability of N-(Propargyloxycarbonyloxy)succinimide under physiological conditions?

- Methodology : Introduce electron-withdrawing groups (e.g., fluorine) on the succinimide ring to reduce hydrolysis. Synthesize derivatives via nucleophilic substitution of the propargyl group. Compare half-lives in PBS (pH 7.4) using UV-Vis spectroscopy (λ = 260–280 nm). Assess bioorthogonal reactivity post-modification via azide-alkyne cycloaddition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.